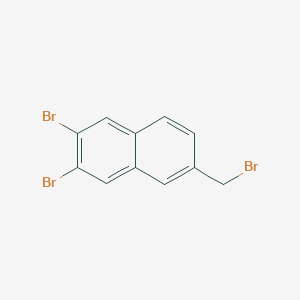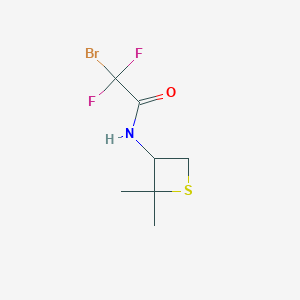
2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide is a synthetic organic compound It is characterized by the presence of bromine, fluorine, and a thietan ring in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide typically involves multiple steps:
Formation of the Thietan Ring: The thietan ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Introduction of Bromine and Fluorine: Bromination and fluorination reactions can be carried out using reagents like bromine (Br2) and fluorine-containing compounds under controlled conditions.
Amidation Reaction: The final step involves the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound may participate in oxidation-reduction reactions, altering its oxidation state.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions (OH-) for substitution reactions.
Oxidizing Agents: Like potassium permanganate (KMnO4) for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, hydrolysis of the amide bond would yield a carboxylic acid and an amine.
Applications De Recherche Scientifique
2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide may have various applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible applications in the synthesis of novel materials with unique properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide: can be compared with other halogenated amides or thietan-containing compounds.
Difluoroacetamides: Compounds with similar difluoroacetamide groups.
Thietan Derivatives: Compounds containing the thietan ring structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and thietan ring, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C7H10BrF2NOS |
|---|---|
Poids moléculaire |
274.13 g/mol |
Nom IUPAC |
2-bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide |
InChI |
InChI=1S/C7H10BrF2NOS/c1-6(2)4(3-13-6)11-5(12)7(8,9)10/h4H,3H2,1-2H3,(H,11,12) |
Clé InChI |
ZSLMZGSESFRQMW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CS1)NC(=O)C(F)(F)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


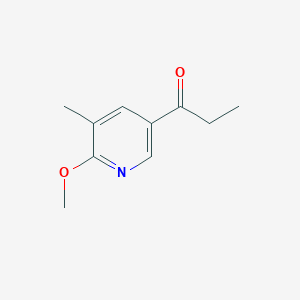
![(3S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15230356.png)
![3-Chlorofuro[2,3-b]pyridine](/img/structure/B15230369.png)
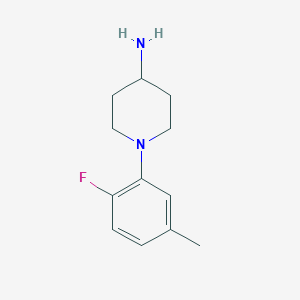
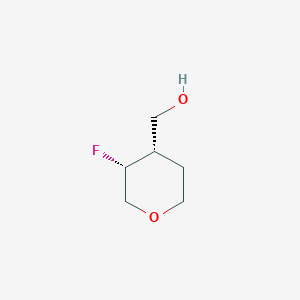
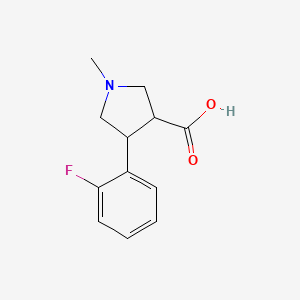
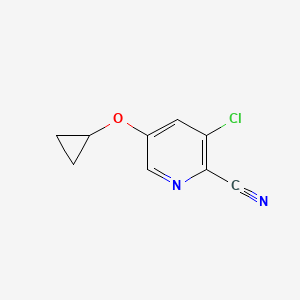

![1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one](/img/structure/B15230404.png)
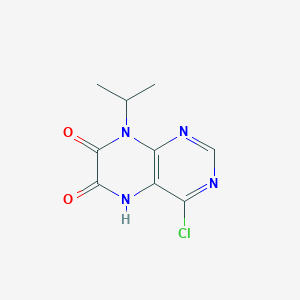
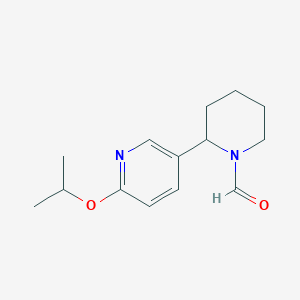
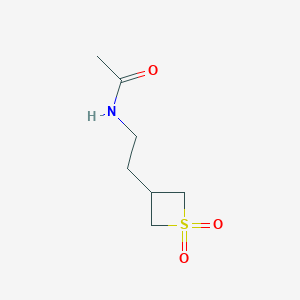
![4-Chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B15230446.png)
